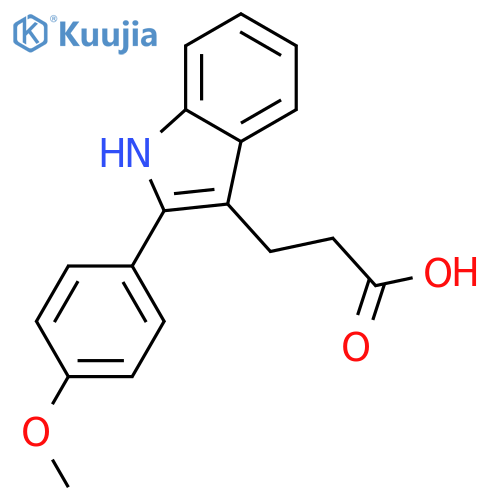Cas no 870693-10-0 (3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid)

870693-10-0 structure
商品名:3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid
3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid 化学的及び物理的性質
名前と識別子
-
- 3-[2-(4-METHOXYPHENYL)-1H-INDOL-3-YL]PROPANOIC ACID
- 3-(2-(4-Methoxyphenyl)-1H-indol-3-yl)propanoic acid
- HMS1778N11
- J-511457
- 870693-10-0
- AKOS000122832
- CS-0234807
- Z104442646
- EN300-14776
- 3-(2-(4-Methoxyphenyl)-1H-indol-3-yl)propanoicacid
- MFCD06660847
- 2-(4-Methoxyphenyl)-1H-indole-3-propanoic acid
- DB-422125
- G76103
- 3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid
-
- MDL: MFCD06660847
- インチ: InChI=1S/C18H17NO3/c1-22-13-8-6-12(7-9-13)18-15(10-11-17(20)21)14-4-2-3-5-16(14)19-18/h2-9,19H,10-11H2,1H3,(H,20,21)
- InChIKey: AYISILBMVSEZSN-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)C2=C(CCC(=O)O)C3=CC=CC=C3N2
計算された属性
- せいみつぶんしりょう: 295.12084340g/mol
- どういたいしつりょう: 295.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 379
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 62.3Ų
3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-14776-0.05g |
3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid |
870693-10-0 | 98% | 0.05g |
$64.0 | 2023-02-09 | |
| TRC | M229748-250mg |
3-[2-(4-Methoxyphenyl)-1H-indol-3-yl]propanoic Acid |
870693-10-0 | 250mg |
$ 250.00 | 2022-06-04 | ||
| Enamine | EN300-14776-0.25g |
3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid |
870693-10-0 | 98% | 0.25g |
$110.0 | 2023-02-09 | |
| Enamine | EN300-14776-10.0g |
3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid |
870693-10-0 | 98% | 10.0g |
$1286.0 | 2023-02-09 | |
| Enamine | EN300-14776-0.1g |
3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid |
870693-10-0 | 98% | 0.1g |
$77.0 | 2023-02-09 | |
| Enamine | EN300-14776-500mg |
3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid |
870693-10-0 | 95.0% | 500mg |
$209.0 | 2023-09-28 | |
| 1PlusChem | 1P00GUUI-100mg |
3-[2-(4-METHOXYPHENYL)-1H-INDOL-3-YL]PROPANOIC ACID |
870693-10-0 | 95% | 100mg |
$147.00 | 2025-02-27 | |
| 1PlusChem | 1P00GUUI-50mg |
3-[2-(4-METHOXYPHENYL)-1H-INDOL-3-YL]PROPANOIC ACID |
870693-10-0 | 95% | 50mg |
$114.00 | 2025-02-27 | |
| 1PlusChem | 1P00GUUI-2.5g |
3-[2-(4-METHOXYPHENYL)-1H-INDOL-3-YL]PROPANOIC ACID |
870693-10-0 | 95% | 2.5g |
$780.00 | 2025-02-27 | |
| 1PlusChem | 1P00GUUI-1g |
3-[2-(4-METHOXYPHENYL)-1H-INDOL-3-YL]PROPANOIC ACID |
870693-10-0 | 95% | 1g |
$426.00 | 2025-02-27 |
3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid 関連文献
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
870693-10-0 (3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid) 関連製品
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
